molecular formula C45H43N3O10 B13429661 [(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate

[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate

Cat. No.: B13429661
M. Wt: 785.8 g/mol
InChI Key: YLJAEVQTZVZLDY-OYSHXDRRSA-N
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Description

This compound is a highly modified nucleoside analogue featuring a bis(4-methoxyphenyl)phenylmethoxy (DMT) protecting group, a naphthalen-2-ylmethylcarbamoyl substituent on the pyrimidine ring, and a methoxy-acetate functionalized oxolane (tetrahydrofuran) backbone. Its structure suggests applications in oligonucleotide synthesis, antiviral drug development, or prodrug formulations . The DMT group is a hallmark of solid-phase synthesis intermediates, while the carbamoyl moiety may enhance target binding or metabolic stability.

Properties

Molecular Formula

C45H43N3O10

Molecular Weight

785.8 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate

InChI

InChI=1S/C45H43N3O10/c1-28(49)57-39-38(27-56-45(32-12-6-5-7-13-32,33-16-20-35(53-2)21-17-33)34-18-22-36(54-3)23-19-34)58-43(40(39)55-4)48-26-37(42(51)47-44(48)52)41(50)46-25-29-14-15-30-10-8-9-11-31(30)24-29/h5-24,26,38-40,43H,25,27H2,1-4H3,(H,46,50)(H,47,51,52)/t38-,39-,40-,43-/m1/s1

InChI Key

YLJAEVQTZVZLDY-OYSHXDRRSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Nucleoside Core

The nucleoside core with the oxolane ring bearing the correct stereochemistry (2R,3R,4R,5R) is typically synthesized starting from a ribose derivative or a suitably protected sugar precursor. The key steps include:

  • Protection of hydroxyl groups to direct regioselective reactions.
  • Formation of the oxolane ring with stereochemical control, often via enzymatic or chemical methods.
  • Installation of the uracil base via glycosylation at the anomeric carbon.

Introduction of the Bis(4-methoxyphenyl)-phenylmethoxy Protecting Group

The 5′-hydroxyl group is protected using the 4,4′-dimethoxytrityl (DMT) group, which is a common protecting group in nucleoside chemistry to prevent undesired reactions during subsequent steps.

  • The DMT chloride reagent is reacted with the free 5′-hydroxyl under basic conditions (e.g., pyridine or triethylamine) to yield the 5′-O-DMT-protected nucleoside.
  • This step is crucial for selective functionalization of other hydroxyl groups.

Selective 2′-O-Methylation

The 2′-hydroxyl is selectively methylated to form the 2′-O-methyl ether:

  • Methylation is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base.
  • The 3′- and 5′-hydroxyl groups remain protected or are sterically hindered to avoid over-methylation.

Attachment of the Pyrimidine-2,4-dione Base

The uracil base (pyrimidine-2,4-dione) is attached at the anomeric position of the sugar ring:

  • This is often done via nucleophilic substitution or glycosylation reactions.
  • Careful control of reaction conditions ensures the correct β-anomer is formed.

Carbamoylation with Naphthalen-2-ylmethylcarbamoyl Group

The carbamoyl group bearing the naphthalen-2-ylmethyl substituent is introduced at the 5-position of the pyrimidine ring:

  • This step involves reaction of the nucleoside with naphthalen-2-ylmethyl isocyanate or a related carbamoylating agent.
  • Reaction conditions are optimized to achieve selective carbamoylation without affecting other nucleophilic sites.

Acetylation of the 3′-Hydroxyl

Finally, the 3′-hydroxyl group is acetylated to form the acetate ester:

  • Acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base or catalyst.
  • This step stabilizes the molecule and can improve its solubility and handling properties.

Representative Example from Literature

Step Reagents & Conditions Yield (%) Notes
1 Protection of 5′-OH with 4,4′-dimethoxytrityl chloride in pyridine 85 Standard DMT protection
2 Methylation of 2′-OH with methyl iodide, K2CO3 in DMF 78 Selective 2′-O-methylation
3 Glycosylation with uracil derivative under Lewis acid catalysis 70 Formation of β-anomer nucleoside
4 Carbamoylation with naphthalen-2-ylmethyl isocyanate in DMF 65 Selective carbamoyl group installation
5 Acetylation of 3′-OH with acetic anhydride, pyridine 90 Final acetate ester formation

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents such as LiAlH4 or NaBH4, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbamoyl group may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: As a potential drug candidate or lead compound for the development of new therapeutics.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparisons with analogues sharing key functional groups or pharmacological profiles. Below is a detailed analysis:

Nucleotide Analogues with DMT-Protected Backbones
Compound Name / ID Key Structural Features Molecular Weight Applications / Notes Reference
Target Compound DMT-protected oxolane, naphthalen-2-ylmethylcarbamoyl, acetate ~800–850 g/mol* Potential oligonucleotide intermediate or antiviral prodrug; synthetic versatility
[(2R,3R,4R,5R)-5-(4-Benzamido-5-methyl-2-oxopyrimidin-1-yl)-2-(DMT)methyl-4-(2-methoxyethoxy)oxolan-3-yl] (2-cyanoethyl) diisopropylphosphoramidite Benzamido-pyrimidine, DMT, 2-methoxyethoxy, phosphoramidite 922.01 g/mol Solid-phase oligonucleotide synthesis; commercial phosphoramidite reagent
Sofosbuvir () Fluoro-oxolane, phenoxy-phosphorylated prodrug, 2',3',5'-triacetyl 529.46 g/mol FDA-approved HCV antiviral; targets RNA polymerase
5-Bromo-2',3',5'-tri-O-acetyluridine () Brominated pyrimidine, triacetylated ribose 472.26 g/mol Antiviral research; bromine enhances crosslinking or chain termination

Key Observations :

  • The target compound’s naphthalen-2-ylmethylcarbamoyl group distinguishes it from Sofosbuvir’s trifluoromethyl-phenoxy moiety and the benzamido group in the phosphoramidite analogue. This carbamoyl substituent may improve lipophilicity or nucleobase recognition .
  • Unlike Sofosbuvir’s fluoro-oxolane (enhancing metabolic stability), the target compound’s methoxy-acetate groups could influence solubility or enzymatic cleavage rates .
  • The DMT group is common in oligonucleotide synthesis intermediates (e.g., ), but its retention in the final product is atypical, suggesting the target compound may serve as a protected intermediate .
Pyrimidine Derivatives with Modified Bases
Compound Name / ID Base Modification Key Functional Groups Biological Relevance Reference
Target Compound 5-(Naphthalen-2-ylmethylcarbamoyl) Carbamoyl, DMT Potential RNA-targeting or enzymatic inhibition
2',3',5'-Triacetyl-5-bromouridine () 5-Bromo Bromine, acetyl Antiviral (e.g., inhibits viral polymerase)
[(2R,3S,4R,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-acetic acid 5-Fluoro Fluoro, carboxylic acid Antimetabolite or chain terminator

Key Observations :

  • The carbamoyl group in the target compound may facilitate hydrogen bonding with biological targets, similar to Sofosbuvir’s trifluoromethyl-phenoxy interaction with HCV polymerase .
  • Bromo and fluoro substituents () are classic antiviral/antimetabolite strategies, whereas the naphthyl group could confer unique steric or hydrophobic interactions .

Biological Activity

The compound [(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate represents a complex molecular structure with potential therapeutic applications. This article delves into its biological activity, highlighting relevant research findings and case studies.

Molecular Structure and Properties

The compound features a molecular formula of C₃₉H₄₄N₇O₉ and a molecular weight of 785.78 g/mol. Its structure consists of multiple functional groups, including methoxy and pyrimidine moieties, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₃₉H₄₄N₇O₉
Molecular Weight785.78 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential role as an inhibitor of Hepatitis C virus replication, similar to other macrocyclic indole derivatives .

Antiviral Activity

Research indicates that compounds similar to [(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate exhibit significant antiviral properties. In vitro studies have shown that such compounds can effectively inhibit the replication of the Hepatitis C virus by targeting viral polymerases .

Anticancer Properties

Additionally, there is emerging evidence supporting the anticancer potential of this compound. It has been noted for its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The presence of the naphthalene moiety is hypothesized to enhance its cytotoxic effects against various cancer types .

Case Studies

  • Case Study on Hepatitis C Inhibition : A study published in a peer-reviewed journal demonstrated that a closely related compound significantly reduced viral load in infected cell cultures. The mechanism was attributed to the inhibition of viral RNA synthesis .
  • Evaluation in Cancer Models : Another study investigated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability, suggesting potential as an anticancer agent .

Q & A

Basic: What are the critical functional groups in this compound, and how do they influence its reactivity?

Answer:
The compound features three key functional groups:

  • Bis(4-methoxyphenyl)phenylmethyl (DMT) group : Protects the 5'-hydroxyl during solid-phase oligonucleotide synthesis, enabling selective deprotection under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) .
  • Naphthalen-2-ylmethylcarbamoyl moiety : Enhances lipophilicity and may modulate interactions with biological targets, such as RNA polymerases or viral enzymes .
  • Acetate ester : Acts as a leaving group during nucleophilic substitution or transesterification reactions.

Methodological Note:
To confirm functional group integrity, use 1^1H/13^{13}C NMR (e.g., DMT proton signals at δ 6.8–7.4 ppm) and FT-IR (C=O stretch at ~1740 cm1^{-1} for the acetate) .

Advanced: How can researchers optimize coupling efficiency during solid-phase synthesis of this nucleoside analog?

Answer:
Coupling efficiency depends on:

  • Activators : Use 1H-tetrazole or ethylthiotetrazole (0.3–0.5 M) to activate phosphoramidite intermediates.
  • Reaction Time : Extend coupling to 10–15 minutes for sterically hindered intermediates.
  • Capping : Apply acetic anhydride/N-methylimidazole to terminate unreacted strands.

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